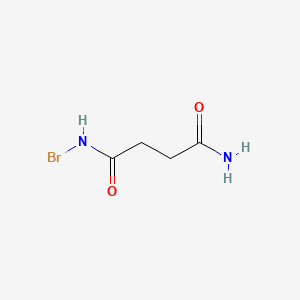

N-Bromosuccinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-bromobutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2O2/c5-7-4(9)2-1-3(6)8/h1-2H2,(H2,6,8)(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQJWDKIRXRTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NBr)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Bromosuccinimide (NBS): A Comprehensive Technical Guide to its History, Development, and Application as a Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Bromosuccinimide (NBS) is a versatile and highly selective reagent that has become an indispensable tool in modern organic synthesis. This technical guide provides an in-depth exploration of the history, development, and diverse applications of NBS, with a particular focus on its relevance to pharmaceutical and natural product synthesis. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and mechanistic insights are presented to offer a comprehensive resource for researchers and professionals in the field.

A Historical Overview: From Discovery to a Mainstay Reagent

The journey of N-Bromosuccinimide from a laboratory curiosity to a cornerstone of organic synthesis is a story of serendipity and systematic investigation.

-

Early Synthesis (19th Century): The first synthesis of N-Bromosuccinimide is believed to have occurred in the late 19th century, although a single definitive discoverer is not clearly documented. Its initial preparation involved the reaction of succinimide (B58015) with bromine in an acidic medium.

-

The Dawn of a New Reactivity (1919): The unique reactivity of N-haloamides was first hinted at in 1919 when German chemist Alfred Wohl reported that N-bromoacetamide could brominate 2,3-dimethyl-2-butene (B165504) at the allylic position without affecting the double bond. This was a significant departure from the typical electrophilic addition of bromine to alkenes.

-

Ziegler's Breakthrough and the Wohl-Ziegler Reaction (1942): The true potential of N-haloimides was unlocked in 1942 by Karl Ziegler. His comprehensive study on the use of N-Bromosuccinimide for the allylic bromination of olefins demonstrated its synthetic value and laid the foundation for what is now known as the Wohl-Ziegler bromination .[1] This reaction, which involves the radical-mediated substitution of a hydrogen atom at an allylic or benzylic position with a bromine atom, proved to be a game-changer in synthetic chemistry.[2] Ziegler's work established NBS as a convenient and selective source of bromine radicals.

-

Mechanistic Elucidation (1953): The mechanism of the Wohl-Ziegler reaction was a subject of debate until Paul Goldfinger proposed the currently accepted free-radical chain mechanism in 1953.[1] This mechanism clarified the role of NBS in maintaining a low and steady concentration of bromine, which is crucial for favoring substitution over addition reactions.[1]

-

Expansion of Applications: Following these seminal discoveries, the applications of NBS expanded rapidly. Chemists began to explore its utility as a selective oxidizing agent, a reagent for the bromination of carbonyl compounds and electron-rich aromatic systems, and in various other transformations, solidifying its position as a versatile tool in the synthetic chemist's arsenal.

Key Applications of N-Bromosuccinimide in Organic Synthesis

NBS is a multifaceted reagent employed in a wide array of chemical transformations. Its reactivity is highly dependent on the reaction conditions, including the solvent, initiator, and presence of light.

Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)

The Wohl-Ziegler reaction is the most renowned application of NBS, enabling the selective bromination of C-H bonds adjacent to double bonds or aromatic rings.[3] This transformation proceeds via a free-radical chain mechanism.

Mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) or by UV light, which generates a small amount of bromine radicals (Br•) from trace amounts of Br₂ present in NBS or formed from the reaction of NBS with HBr.[4][5]

-

Propagation:

-

A bromine radical abstracts an allylic or benzylic hydrogen atom from the substrate, forming a resonance-stabilized allylic or benzylic radical and HBr.[4][5]

-

This radical then reacts with a molecule of Br₂ to yield the allylic or benzylic bromide and a new bromine radical, which continues the chain.[4]

-

-

Role of NBS: The HBr generated during propagation reacts with NBS to regenerate Br₂. This crucial step maintains a very low concentration of Br₂, which suppresses the competing electrophilic addition of bromine to the double bond.[6]

Quantitative Data for Wohl-Ziegler Bromination:

| Substrate | Radical Initiator | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Cyclohexene (B86901) | Benzoyl Peroxide | CCl₄ | Reflux | 3-Bromocyclohexene (B24779) | 82-87 | [7] |

| Toluene (B28343) | AIBN | CCl₄ | Reflux | Benzyl bromide | ~90 | [8] |

| 4-Nitrotoluene | Light (25W black-light) | CH₃CN | 60 | 4-Nitrobenzyl bromide | 99 (selectivity) | [8] |

| 4-tert-Butyltoluene | Light (30W white lamp) | CH₃CN | 20 | 4-tert-Butylbenzyl bromide | 98 (selectivity) | [8] |

| Δ¹,⁴-Androstadiene-3,17-dione | - | - | - | 6-Bromo-Δ¹,⁴,⁶-androstatriene-3,17-dione | - | [9] |

Experimental Protocol: Wohl-Ziegler Bromination of Cyclohexene [7]

-

Reaction Setup: In a flask suitable for photochemical or thermally initiated reactions, dissolve cyclohexene (0.365 mol) in dry carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-bromosuccinimide (0.244 mol).

-

Initiation: Add a radical initiator, such as benzoyl peroxide or AIBN (approximately 0.2-0.4 g).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a heat lamp. The progress of the reaction can be monitored by observing the dense NBS sinking and being replaced by the less dense succinimide byproduct floating on top.

-

Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Purification: Filter the mixture to remove the succinimide. Remove the solvent by distillation. The crude 3-bromocyclohexene can be further purified by vacuum distillation.

Electrophilic Addition to Alkenes

In the presence of a nucleophilic solvent (e.g., water, alcohols), NBS reacts with alkenes to form halohydrins or their ether analogues. This reaction proceeds through an ionic mechanism involving a bromonium ion intermediate.[10]

Mechanism:

-

The alkene attacks the electrophilic bromine of NBS, forming a cyclic bromonium ion and the succinimide anion.

-

The nucleophilic solvent attacks the more substituted carbon of the bromonium ion from the side opposite to the bromine (anti-addition), leading to the opening of the three-membered ring.

-

Deprotonation of the resulting intermediate yields the final product.

Bromination of Carbonyl Compounds

NBS can be used for the α-bromination of carbonyl compounds. The reaction can proceed via either a radical pathway or an acid-catalyzed pathway involving the enol or enolate form of the carbonyl compound.[10] The acid-catalyzed method is often preferred due to higher yields and fewer side products.[10]

Quantitative Data for α-Bromination of Carbonyls:

| Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |

| Hexanoyl chloride | H⁺ | - | 2-Bromohexanoyl chloride | High | [10] |

| 4-Phenylbut-3-en-2-one | SeO₂, p-TSA | Toluene | 1-Bromo-4-phenylbut-3-en-2-one | - | [11] |

Experimental Protocol: α-Bromination of 4-Phenylbut-3-en-2-one [11]

-

Reaction Setup: To a solution of 4-phenylbut-3-en-2-one (6.84 mmol) in toluene (3.0 mL), add selenium dioxide (3.420 mmol) and p-toluenesulfonic acid (3.420 mmol).

-

Reagent Addition: Add N-bromosuccinimide (6.84 mmol).

-

Reaction: Heat the mixture at 50 °C.

-

Workup and Purification: After the reaction is complete, the product, 1-bromo-4-phenylbut-3-en-2-one, is isolated and purified.

Oxidation of Alcohols

NBS can act as a mild oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.[12] The reaction is often carried out in the presence of a suitable solvent.

Bromination of Aromatic Compounds

Electron-rich aromatic compounds, such as phenols, anilines, and their derivatives, can be readily brominated using NBS, often with high regioselectivity.[10]

N-Bromosuccinimide in Drug Development and Natural Product Synthesis

The selectivity of NBS makes it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals and natural products.

Synthesis of Anticancer Agents

-

Discodermolide: While a specific step involving NBS in the total synthesis of the potent microtubule-stabilizing agent (+)-Discodermolide is not prominently highlighted in the provided search results, the complexity of its synthesis, which has been the subject of extensive research, often involves numerous selective halogenation and oxidation steps where a reagent like NBS would be a suitable choice.[13][14][15][16]

-

Epothilones: Similarly, the total synthesis of Epothilones, another class of microtubule-stabilizing anticancer agents, involves intricate synthetic routes where selective bromination could be a key transformation.[17][18][19][20]

-

Bryostatin (B1237437) 1: The total synthesis of Bryostatin 1, a marine natural product with potential applications in treating cancer and other diseases, is a significant achievement in organic synthesis.[7][21][22][23][24] The complex structure of bryostatin necessitates highly selective reactions, and while a direct mention of NBS in the provided abstracts is not present, its utility in constructing such elaborate molecules is well-established.

Synthesis of Steroids

The Wohl-Ziegler reaction has been successfully applied in the synthesis of steroid derivatives. For instance, the bromination of Δ¹,⁴-androstadiene-3,17-dione at the C6 position using NBS is a key step in the partial synthesis of 6-dehydroestrone (B104128) and equilenin.[9][25]

Quantitative Data for Steroid Bromination:

| Substrate | Product | Yield (%) | Reference |

| Δ¹,⁴-Androstadiene-3,17-dione | Δ¹,⁴,⁶-Androstatriene-3,17-dione (after dehydrobromination) | - | [9] |

| Intermediate from above | Δ⁶-Dehydroestrone | 40 | [9] |

Synthesis of Prostaglandins

The synthesis of prostaglandins, a class of biologically active lipids, often involves the creation of complex stereochemistry. Allylic bromination using NBS can be a crucial step in introducing functionality that can be further elaborated to achieve the desired prostaglandin (B15479496) structure.

Experimental Protocols for Key NBS Reactions

This section provides detailed, step-by-step procedures for common and important reactions involving NBS.

Preparation of N-Bromosuccinimide[10]

-

Reaction Setup: Prepare an ice-water solution of succinimide.

-

Reagent Addition: Slowly add sodium hydroxide (B78521) and then bromine to the chilled solution.

-

Isolation: The N-Bromosuccinimide product precipitates out of the solution.

-

Purification: Collect the precipitate by filtration. The crude NBS can be used directly for Wohl-Ziegler reactions, as impurities can sometimes improve the yield. For other reactions requiring high purity, NBS can be recrystallized from water.

General Procedure for Benzylic Bromination in Continuous Flow[8]

-

System Setup: A continuous-flow reactor is assembled using transparent fluorinated ethylene (B1197577) polymer (FEP) tubing, irradiated by a compact fluorescent lamp (CFL).

-

Solution Preparation: Prepare a 0.5 M solution of the benzylic substrate in acetonitrile.

-

Reaction Execution: Pump the solution through the reactor at a defined flow rate and temperature. For example, for 4-nitrotoluene, a residence time of 50 minutes at 60 °C is used.

-

Workup: The output from the reactor contains the brominated product, which can be isolated using standard workup and purification techniques. This method allows for easy scaling by running the reactor for longer periods.

Conclusion

From its early discovery to its current status as a workhorse reagent, N-Bromosuccinimide has profoundly impacted the field of organic synthesis. Its ability to perform selective brominations and oxidations under mild conditions has made it an invaluable tool for the construction of complex molecules, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of the history, mechanisms, and practical applications of NBS, equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile reagent in their synthetic endeavors. The continued exploration of NBS in novel synthetic methodologies ensures its enduring legacy in the advancement of chemical science.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. chadsprep.com [chadsprep.com]

- 4. orgosolver.com [orgosolver.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 11. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. Discodermolide - Wikipedia [en.wikipedia.org]

- 15. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Morken Synthesis of (+)-Discodermolide [organic-chemistry.org]

- 17. Total syntheses of epothilones B and d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Total synthesis of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Scalable total synthesis of bryostatin 1 enables the design, synthesis, and biological evaluation of bryostatin analogs | Stanford Digital Repository [purl.stanford.edu]

- 23. Total synthesis of bryostatin 1. | Semantic Scholar [semanticscholar.org]

- 24. Bryostatin 1 - American Chemical Society [acs.org]

- 25. scispace.com [scispace.com]

The Versatility of N-Bromosuccinimide: An In-depth Technical Guide to its Reactivity with Common Functional Groups

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromosuccinimide (NBS) is a highly versatile and convenient reagent in modern organic synthesis, primarily utilized for selective bromination and oxidation reactions.[1] As a crystalline solid, it offers significant handling advantages over hazardous and volatile liquid bromine. Its reactivity is nuanced, allowing for targeted transformations of various functional groups under specific conditions, making it an indispensable tool in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the core reactivity of NBS with key functional groups, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)

The most prominent application of NBS is the selective bromination of C-H bonds at positions allylic or benzylic to a double bond or aromatic ring, a transformation known as the Wohl-Ziegler reaction.[2][3] This reaction proceeds via a free-radical chain mechanism and is prized for its ability to introduce a bromine atom without affecting the double bond, which is a common side reaction when using Br₂.[2]

The key to this selectivity is the slow, in situ generation of a low concentration of molecular bromine (Br₂) from the reaction of NBS with trace amounts of HBr formed during the propagation step.[4][5] This low concentration of Br₂ favors the radical substitution pathway over electrophilic addition to the alkene.

Reaction Mechanism

The Wohl-Ziegler reaction is initiated by light (hν) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5]

-

Initiation: The initiator or light promotes the homolytic cleavage of the Br-Br bond in the trace Br₂ present in NBS, generating two bromine radicals (Br•).[4]

-

Propagation Step 1: A bromine radical abstracts a hydrogen atom from the allylic or benzylic position, which is the weakest C-H bond due to the resonance stabilization of the resulting radical intermediate.[6][7] This step forms HBr.

-

Propagation Step 2: The newly formed allylic or benzylic radical reacts with a molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain.[4]

-

Regeneration of Br₂: The HBr produced in the first propagation step reacts rapidly with NBS to generate a fresh molecule of Br₂, maintaining the low concentration necessary for the radical cycle to continue.[4]

Quantitative Data: Substrate Scope

The Wohl-Ziegler reaction is effective for a wide range of substrates containing allylic or benzylic hydrogens. The reaction generally favors the formation of the most stable radical intermediate.

| Substrate | Reagents/Conditions | Product(s) | Yield (%) | Reference(s) |

| Toluene | NBS (1.0 eq.), AIBN, CCl₄, reflux | Benzyl bromide | 85 | [8] |

| 4-Methylanisole (B47524) | NBS (1.0 eq.), Blue LEDs, CH₃CN, rt, 30 min | 4-Methoxybenzyl bromide | 98 | [9] |

| 4-Nitrotoluene | NBS (1.0 eq.), Blue LEDs, CH₃CN, rt, 40 min | 4-Nitrobenzyl bromide | 95 | [9] |

| 2-Heptene | NBS (0.66 eq.), Benzoyl Peroxide, CCl₄, reflux, 2h | 4-Bromo-2-heptene | 52-57 | [2] |

| Cyclohexene (B86901) | NBS, AIBN, CCl₄, reflux | 3-Bromocyclohexene | 80-87 | [6] |

| trans-2-Hexene | NBS (1.5 eq.), LED lamp, Cyclohexane, reflux | 4-Bromo-2-hexene + 2-Bromo-3-hexene | 50 + 32 | [10] |

Experimental Protocol: Benzylic Bromination of 4-Methylanisole

This protocol is adapted from a user-friendly, visible-light-induced Wohl-Ziegler reaction.[9]

Materials:

-

4-Methylanisole (1.0 mmol, 122 mg)

-

N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)

-

Acetonitrile (B52724) (CH₃CN), 8 mL

-

Round-bottom flask or Schlenk tube (10 mL)

-

Magnetic stirrer

-

Blue LED light source

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylanisole (122 mg, 1.0 mmol) and N-bromosuccinimide (178 mg, 1.0 mmol).

-

Add acetonitrile (8 mL) to the flask to achieve a 0.12 M solution.

-

Seal the flask and place it on a magnetic stirrer.

-

Position the flask approximately 5-10 cm from a blue LED light source.

-

Irradiate the stirred reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The succinimide byproduct will precipitate as the reaction proceeds.

-

Upon completion, filter the reaction mixture to remove the succinimide.

-

Wash the solid with a small amount of cold acetonitrile.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane) to yield pure 4-methoxybenzyl bromide.

Electrophilic Addition to Alkenes: Bromohydrin Formation

In the presence of water or other nucleophilic solvents, NBS reacts with alkenes to form bromohydrins via an electrophilic addition mechanism.[1] This reaction is a safe and convenient alternative to using aqueous bromine solutions.[11] The reaction proceeds through a cyclic bromonium ion intermediate, leading to a stereospecific anti-addition of the bromine and hydroxyl groups.[12]

Reaction Mechanism

The reaction is initiated by the electrophilic attack of bromine (generated from NBS) on the alkene π-bond.

-

Step 1: Bromonium Ion Formation: The alkene attacks the electrophilic bromine atom of NBS (or Br₂ in equilibrium), displacing succinimide and forming a cyclic bromonium ion intermediate.[13]

-

Step 2: Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite to the bromine atom (backside attack).[11] This attack occurs at the more substituted carbon atom, following Markovnikov's rule, due to the partial positive charge being better stabilized at that position.

-

Step 3: Deprotonation: The resulting protonated bromohydrin is deprotonated by water or succinimide to yield the final neutral bromohydrin product.

Quantitative Data: Bromohydrin Formation

The reaction is generally high-yielding for a variety of alkene substrates.

| Alkene Substrate | Solvent System | Time | Temperature (°C) | Product | Yield (%) | Reference(s) |

| Styrene | DMSO/H₂O | 30 min | rt | 2-Bromo-1-phenylethanol | 89-94 | [11] |

| 1-Methylcyclohexene | THF/H₂O | 30 min | rt | 2-Bromo-1-methylcyclohexanol | >80 (crude) | |

| trans-Stilbene | DMSO/H₂O (50%) | 30 min | 0 | erythro-2-Bromo-1,2-diphenylethanol | 73 | |

| Cyclohexene | DMSO/H₂O (50%) | 15 min | 0 | trans-2-Bromocyclohexanol | 73-78 | [1] |

| 1-Octene | Acetone/H₂O | 4h | rt | 1-Bromo-2-octanol | 55 | [1] |

Experimental Protocol: Synthesis of trans-2-Bromocyclohexanol

This protocol is a representative procedure for bromohydrin formation.

Materials:

-

Cyclohexene (10 mmol, 0.82 g)

-

N-Bromosuccinimide (NBS) (10 mmol, 1.78 g)

-

Dimethyl sulfoxide (B87167) (DMSO), 10 mL

-

Water, 10 mL

-

Erlenmeyer flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve cyclohexene (0.82 g, 10 mmol) in a mixture of 10 mL DMSO and 10 mL water.

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Add N-bromosuccinimide (1.78 g, 10 mmol) to the stirred solution in small portions over a period of 10-15 minutes, ensuring the temperature remains at or below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Pour the reaction mixture into 50 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 25 mL).

-

Combine the organic layers and wash sequentially with water (20 mL) and saturated sodium chloride (brine) solution (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude oil can be purified by distillation or chromatography to yield pure trans-2-bromocyclohexanol.

α-Bromination of Carbonyl Compounds

NBS is an effective reagent for the bromination of ketones and other carbonyl derivatives at the α-carbon position.[1] The reaction can proceed through either an acid-catalyzed or a radical pathway. The acid-catalyzed route, involving an enol or enolate intermediate, is generally preferred as it is high-yielding with fewer side products.[1]

Reaction Mechanism (Acid-Catalyzed)

-

Step 1: Enolization: In the presence of an acid catalyst (e.g., HBr, p-TsOH), the ketone undergoes tautomerization to its enol form.

-

Step 2: Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine atom of NBS.

-

Step 3: Deprotonation: The resulting protonated α-bromoketone is deprotonated, typically by the succinimide anion or another base, to give the final product and regenerate the acid catalyst.

Quantitative Data: α-Bromination of Ketones

The reaction is efficient for a variety of cyclic and acyclic ketones, often with high regioselectivity.

| Substrate | Catalyst/Solvent | Time | Temp (°C) | Product | Yield (%) | Reference(s) |

| Acetophenone (B1666503) | Acidic Al₂O₃ / Methanol (B129727) | 10 min | Reflux | α-Bromoacetophenone | 89 | |

| 4'-Chloroacetophenone | Acidic Al₂O₃ / Methanol | 15 min | Reflux | 2-Bromo-1-(4-chlorophenyl)ethanone | 92 | |

| 3',5'-Diacetoxyacetophenone | Acetic Acid | 2-4 h | 80 | 2-Bromo-3',5'-diacetoxyacetophenone | >85 | |

| Cyclohexanone | NH₄OAc / Et₂O | 10 min | 25 | 2-Bromocyclohexanone | 92 | [13] |

| 2-Heptanone | NH₄OAc / CCl₄ | 30 min | 80 | 1-Bromo-2-heptanone & 3-Bromo-2-heptanone | 90 (mixture) | [13] |

| Propiophenone | p-TsOH / [bmim]PF₆ | 9 h | rt | 2-Bromopropiophenone | 91 | [7] |

Experimental Protocol: α-Bromination of Acetophenone

This protocol is adapted from a procedure using a solid-supported catalyst.

Materials:

-

Acetophenone (10 mmol, 1.20 g)

-

N-Bromosuccinimide (NBS) (12 mmol, 2.14 g)

-

Acidic Alumina (B75360) (Al₂O₃) (10% w/w, 0.12 g)

-

Methanol (20 mL)

-

Round-bottom flask (100 mL) with reflux condenser

-

Magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine acetophenone (1.20 g, 10 mmol), acidic alumina (0.12 g), and methanol (20 mL).

-

Heat the reaction mixture to reflux with stirring.

-

Once refluxing, add N-bromosuccinimide (2.14 g, 12 mmol) in ten small portions over 5-10 minutes.

-

Continue heating at reflux for an additional 10-15 minutes. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the alumina catalyst and the succinimide byproduct.

-

Wash the solid residue with a small amount of methanol.

-

Combine the filtrates and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude α-bromoacetophenone, which can be further purified by recrystallization or chromatography.

Bromination of Aromatic Compounds

NBS can serve as an electrophilic brominating agent for aromatic rings. The reactivity is highly dependent on the nature of the aromatic substrate and the reaction conditions.

-

Activated Rings: Electron-rich aromatic compounds, such as phenols, anilines, and heterocycles, are readily brominated by NBS. Using polar aprotic solvents like dimethylformamide (DMF) can lead to high para-selectivity.

-

Deactivated Rings: Electron-poor aromatic rings, which are resistant to electrophilic attack, can be brominated using NBS in the presence of a strong acid, such as concentrated sulfuric acid.

Quantitative Data: Aromatic Bromination

The choice of solvent and catalyst significantly influences the yield and regioselectivity of aromatic bromination.

| Substrate | Reagents/Conditions | Product | Yield (%) | Reference(s) |

| Anisole | NBS, LiClO₄-SiO₂ | 4-Bromoanisole | 98 | |

| Aniline | NBS, CH₃CN | 4-Bromoaniline + 2,4-Dibromoaniline | 40 + 50 | |

| 3-Chloroaniline | NBS, CH₃CN | 4-Bromo-3-chloroaniline | 92 | |

| Acetanilide | NBS, DMF | 4-Bromoacetanilide | 90 | |

| Pyrrole | NBS, THF, 0°C | 2,3,4,5-Tetrabromopyrrole | 94 | [1] |

| Nitrobenzene | NBS, H₂SO₄ (conc.) | 3-Bromonitrobenzene | 84 |

Hofmann Rearrangement of Primary Amides

NBS, in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can effect the Hofmann rearrangement of primary amides. This reaction converts the amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[9] If the reaction is performed in an alcohol solvent, the isocyanate is trapped to form a stable carbamate (B1207046), which is often synthetically advantageous.

Reaction Mechanism

-

Step 1: N-Bromination: The primary amide is deprotonated by the base, and the resulting anion is brominated by NBS to form an N-bromoamide.

-

Step 2: Second Deprotonation: The strong base removes the remaining acidic N-H proton to form an N-bromoamide anion.

-

Step 3: Rearrangement: The anion rearranges; the R group attached to the carbonyl migrates to the nitrogen atom as the bromide ion is expelled. This concerted step forms an isocyanate intermediate.

-

Step 4: Trapping/Hydrolysis: The isocyanate is rapidly trapped by a nucleophile (e.g., methanol to form a methyl carbamate) or hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[9]

Quantitative Data: Hofmann Rearrangement with NBS

This modified Hofmann rearrangement is effective for various amides, providing carbamates in high yields.

| Substrate | Base/Solvent | Time | Product | Yield (%) | Reference(s) |

| p-Methoxybenzamide | DBU / Methanol | 45 min (reflux) | Methyl N-(p-methoxyphenyl)carbamate | 93 | |

| Benzamide | DBU / Methanol | - | Methyl N-phenylcarbamate | 99 | |

| 4-(Dimethylamino)benzamide | DBU / Methanol | - | Methyl N-(4-dimethylaminophenyl)carbamate | 92 | |

| Nicotinamide | KOH / Methanol | 5 h (-20°C) | 3-Amino-N-methoxycarbonylpyridine | 95 (conversion) | [12] |

Experimental Protocol: Modified Hofmann Rearrangement of p-Methoxybenzamide

This protocol is adapted from a high-yield procedure for carbamate synthesis.

Materials:

-

p-Methoxybenzamide (66 mmol, 10 g)

-

N-Bromosuccinimide (NBS) (132 mmol, 23.8 g total)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (150 mmol, 22 mL)

-

Methanol (300 mL)

-

Ethyl acetate

-

1 L Round-bottom flask with reflux condenser

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stir bar, add p-methoxybenzamide (10 g, 66 mmol), DBU (22 mL, 150 mmol), and methanol (300 mL).

-

Add the first portion of NBS (11.9 g, 66 mmol) to the solution.

-

Heat the solution at reflux for 15 minutes.

-

Slowly add the second portion of NBS (11.9 g, 66 mmol) to the refluxing solution.

-

Continue to heat at reflux for an additional 30 minutes.

-

Cool the reaction mixture and remove the methanol by rotary evaporation.

-

Dissolve the residue in ethyl acetate (500 mL).

-

Wash the organic solution sequentially with 6 N HCl (2 x 100 mL), 1 N NaOH (2 x 100 mL), and saturated brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (silica gel, EtOAc/hexane 1:1) and recrystallization to yield pure methyl N-(p-methoxyphenyl)carbamate as a pale yellow solid.

Selective Oxidation of Alcohols

While less common, NBS can be employed as an oxidizing agent for alcohols. A particularly noteworthy application, developed by E. J. Corey, is the selective oxidation of secondary alcohols in the presence of primary alcohols using NBS in an aqueous dimethoxyethane (DME) solvent system.

General Reaction and Selectivity

The reaction converts secondary alcohols to ketones while leaving primary alcohols largely untouched under controlled conditions. The selectivity arises from the different reaction rates, with secondary alcohols reacting faster with the active bromine species generated from NBS in the aqueous medium.

Quantitative Data: Selective Oxidation

Data for this reaction highlights its selectivity. The yields are generally good for the desired ketone product, with minimal oxidation of the primary alcohol.

| Substrate (Secondary/Primary Diol) | Solvent | Time | Temperature (°C) | Product (Ketone) | Yield (%) | Reference(s) |

| 1-Phenyl-1,2-ethanediol | aq. DME | - | -20 to 0 | 2-Hydroxy-1-phenylethanone | High | |

| 1,4-Androstan-3β,17β-diol | aq. DME | - | -20 to 0 | 17β-Hydroxy-1,4-androstan-3-one | High | |

| Borneol | Alkaline Medium | - | 30-45 | Camphor | - | |

| 2-Octanol | TEMPO, NaOAc / CH₂Cl₂ | 1 h | 0 | 2-Octanone | 95 |

Experimental Protocol: Selective Oxidation of a Secondary Alcohol (General)

This protocol is based on the conditions reported by E. J. Corey.

Materials:

-

Substrate containing both primary and secondary alcohol moieties (1.0 mmol)

-

N-Bromosuccinimide (NBS) (1.1 mmol), recrystallized

-

1,2-Dimethoxyethane (DME)

-

Water

-

Reaction flask with a dropping funnel

-

Low-temperature bath (e.g., acetone/dry ice)

Procedure:

-

Dissolve the alcohol substrate (1.0 mmol) in a mixture of DME and water (e.g., 4:1 v/v).

-

Cool the stirred solution to -20 °C using a low-temperature bath.

-

Dissolve recrystallized NBS (1.1 mmol) in a minimum amount of cold DME/water.

-

Add the NBS solution dropwise to the cold alcohol solution over 15-20 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the reaction by TLC.

-

Once the secondary alcohol has been consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by flash column chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting and working up a reaction involving NBS, such as a Wohl-Ziegler bromination.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. DSpace [dr.lib.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. US7208634B2 - Oxidation method of primary or secondary alcohol - Google Patents [patents.google.com]

- 10. Lewis base catalysis by thiourea: N-bromosuccinimide-mediated oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective oxidation of racemic secondary alcohols catalyzed by chiral Mn(iii)-salen complexes with N-bromosuccinimide as a powerful oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. File:NBS Oxidation Corey.png - Wikimedia Commons [commons.wikimedia.org]

- 13. Predictive control of selective secondary alcohol oxidation of glycerol on NiOOH - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Bromosuccinimide: A Comprehensive Technical Guide to its Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent in organic synthesis, primarily known for its ability to introduce bromine atoms into organic molecules selectively. Its ease of handling as a crystalline solid, compared to gaseous or liquid bromine, and its capacity to provide a low, constant concentration of bromine make it an indispensable tool for a variety of transformations. This technical guide provides an in-depth review of the core synthetic applications of NBS, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.

Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)

One of the most prominent applications of NBS is the selective bromination of allylic and benzylic C-H bonds, a transformation known as the Wohl-Ziegler reaction.[1][2][3] This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][4] The use of NBS is crucial as it maintains a low concentration of molecular bromine, which favors radical substitution over competing electrophilic addition to the double bond.[2][5]

The reaction is highly regioselective, favoring the formation of the most stable radical intermediate.[2] In the case of unsymmetrical alkenes, this can lead to a mixture of products due to allylic rearrangement of the radical intermediate.[1]

Quantitative Data for Allylic Bromination of Hexene Isomers

| Substrate | Product(s) | Product Distribution (%) |

| 1-Hexene | 1-Bromo-2-hexene (E/Z) | 56 |

| 3-Bromo-1-hexene | 10 | |

| trans-2-Hexene | 4-Bromo-2-hexene | 50 |

| 2-Bromo-3-hexene | 32 | |

| 1-Bromo-2-hexene | 12 | |

| 3-Bromo-1-hexene | 2 | |

| 3-Hexene | 4-Bromo-2-hexene | 58 |

| 2-Bromo-3-hexene | 41 |

Data sourced from a study on the allylic rearrangement in NBS bromination reactions.[1]

Detailed Experimental Protocol: Benzylic Bromination of 2-(Trifluoromethyl)toluene

This protocol describes the selective benzylic bromination of 2-(trifluoromethyl)toluene to yield 1-(bromomethyl)-2-(trifluoromethyl)benzene (B1295031).[6]

Materials:

-

2-(Trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Acetonitrile (B52724) or Carbon Tetrachloride (Note: CCl₄ is toxic and ozone-depleting; acetonitrile is a safer alternative)[1]

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene (1.0 eq) in the chosen solvent (e.g., acetonitrile).

-

Add N-bromosuccinimide (1.05 - 1.2 eq) and the radical initiator (AIBN or BPO, 0.02 - 0.1 eq).[6]

-

Heat the reaction mixture to reflux. The reaction can be initiated by visible light if a photochemical initiator is used.[6]

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide (B58015), which floats.[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 1-(bromomethyl)-2-(trifluoromethyl)benzene can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Wohl-Ziegler Reaction Mechanism

Caption: Radical chain mechanism of the Wohl-Ziegler bromination.

α-Bromination of Carbonyl Compounds

NBS is an effective reagent for the bromination of carbonyl compounds at the α-position. The reaction can proceed through either a radical pathway or, more commonly, an acid- or base-catalyzed pathway involving an enol or enolate intermediate. Acid-catalyzed α-bromination is generally preferred as it is high-yielding with fewer side products. This transformation is a cornerstone in synthetic chemistry for the introduction of functional groups adjacent to a carbonyl moiety.

Quantitative Data for α-Bromination of Aralkyl Ketones

| Substrate | Catalyst | Solvent | Time (min) | Yield (%) |

| Acetophenone (B1666503) | Acidic Al₂O₃ | Methanol (B129727) | 10 | 89 |

| 4'-Methylacetophenone | Acidic Al₂O₃ | Methanol | 15 | 92 |

| 4'-Methoxyacetophenone | Acidic Al₂O₃ | Methanol | 25 | 85 |

| 4'-Chloroacetophenone | Acidic Al₂O₃ | Methanol | 10 | 94 |

| 4'-Bromoacetophenone | Acidic Al₂O₃ | Methanol | 10 | 95 |

| 4'-Nitroacetophenone | Acidic Al₂O₃ | Methanol | 45 | 72 |

| Propiophenone | Acidic Al₂O₃ | Methanol | 15 | 90 |

| Butyrophenone | Acidic Al₂O₃ | Methanol | 20 | 88 |

Data adapted from a study on substrate-directed regioselective monobromination of aralkyl ketones.

Detailed Experimental Protocol: α-Bromination of Acetophenone

This protocol outlines the α-bromination of acetophenone using NBS and a catalytic amount of acidic alumina.

Materials:

-

Acetophenone

-

N-Bromosuccinimide (NBS)

-

Acidic Alumina (Al₂O₃)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of acetophenone (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w).

-

Add N-bromosuccinimide (12 mmol) portion-wise over 10 minutes while stirring the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion of the reaction (typically within 10-30 minutes), cool the mixture to room temperature.

-

Filter the catalyst.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to afford the crude α-bromoacetophenone, which can be further purified by recrystallization or column chromatography.

Experimental Workflow for α-Bromination of a Ketone

Caption: General experimental workflow for the α-bromination of a ketone using NBS.

Bromohydrin Formation from Alkenes

NBS is a convenient reagent for the synthesis of bromohydrins from alkenes in the presence of water.[3] The reaction proceeds via an electrophilic addition mechanism, where the initial attack of the alkene on the bromine of NBS forms a bromonium ion intermediate. Subsequent nucleophilic attack by water leads to the formation of the bromohydrin with anti-stereochemistry. The use of NBS is advantageous as it avoids the high concentration of bromine that could lead to the formation of dibrominated byproducts.

Quantitative Data for Bromohydrin Formation

| Alkene | Solvent System | Temperature (°C) | Yield (%) |

| Styrene | 50% aq. DMSO | 0 | 85 |

| trans-Stilbene (B89595) | 50% aq. DMSO | 0 | 92 |

| Cyclohexene | 50% aq. THF | 0 | 88 |

| 1-Octene | 50% aq. t-Butanol | 0 | 78 |

Representative yields from various sources.

Detailed Experimental Protocol: Bromohydrin Formation from trans-Stilbene

This protocol details the synthesis of 2-bromo-1,2-diphenylethanol from trans-stilbene.

Materials:

-

trans-Stilbene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Diethyl ether

-

Celite

-

Anhydrous sodium sulfate

Procedure:

-

In a 25-mL Erlenmeyer flask, suspend trans-stilbene (0.25 g) in a mixture of DMSO (7 mL) and water (0.12 mL). Stir until the alkene dissolves.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS (2 molar equivalents) in small portions over approximately 5 minutes with continuous stirring.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Pour the reaction mixture into 20 mL of ice-cold water.

-

Add 10 mL of diethyl ether and filter the suspension through a pad of Celite using a Buchner funnel.

-

Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with an additional 7 mL of diethyl ether.

-

Combine the organic layers and wash with 10 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude bromohydrin.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether).

Bromohydrin Formation Mechanism

Caption: Mechanism of bromohydrin formation from an alkene using NBS and water.

Oxidation of Alcohols

While primarily known as a brominating agent, NBS can also function as a mild oxidizing agent, particularly for the conversion of secondary alcohols to ketones. The reaction conditions can be tuned to favor oxidation over bromination. This application provides a useful alternative to heavy metal-based oxidants. Primary alcohols can also be oxidized, typically to aldehydes, though over-oxidation to carboxylic acids can occur.

Quantitative Data for Oxidation of Secondary Alcohols

| Substrate | Co-oxidant/Catalyst | Solvent | Yield (%) |

| Cyclohexanol (B46403) | - | Polyethylene glycol | High |

| 1-Phenylethanol | DBU | Acetonitrile | 92 |

| Diphenylmethanol | DBU | Acetonitrile | 95 |

| Borneol | - | Alkaline medium | - |

| Isoborneol | - | Alkaline medium | - |

| Menthol | - | Alkaline medium | - |

Yields are representative and can vary based on specific reaction conditions. The study on perfumery alcohols focused on kinetics rather than isolated yields. A patent describes the oxidation of cyclohexanol with NBS in the presence of a nitroxyl (B88944) radical to yield 88% of cyclohexanone.

Detailed Experimental Protocol: Oxidation of a Secondary Alcohol (General Procedure)

This protocol provides a general method for the oxidation of a secondary alcohol to a ketone using NBS.

Materials:

-

Secondary alcohol

-

N-Bromosuccinimide (NBS)

-

Aqueous dimethoxyethane (DME) or other suitable solvent

-

Saturated sodium sulfite (B76179) solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Extraction solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve the secondary alcohol (1.0 eq) in the chosen solvent system (e.g., aqueous DME).

-

Cool the solution to 0 °C.

-

Add NBS (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated sodium sulfite solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude ketone.

-

Purify the product by distillation or column chromatography.

Conclusion

N-Bromosuccinimide is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its ability to serve as a selective source of bromine for allylic/benzylic bromination, α-bromination of carbonyls, and bromohydrin formation, as well as its utility as a mild oxidizing agent, makes it an invaluable tool for synthetic chemists. The detailed protocols and quantitative data provided in this guide are intended to assist researchers in the effective application of NBS in their synthetic strategies, contributing to the efficient development of new molecules in the pharmaceutical and chemical industries.

References

N-Bromosuccinimide: A Dichotomous Reagent in Radical and Electrophilic Bromination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Bromosuccinimide (NBS) is a versatile and highly selective brominating agent in organic synthesis. Its reactivity is uniquely dependent on the reaction conditions, allowing it to function through either a free-radical or an electrophilic mechanism. This duality enables chemists to target different positions within a molecule, making NBS an indispensable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a detailed exploration of these two competing mechanistic pathways, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding.

The Decisive Role of Reaction Conditions

The reaction pathway taken by NBS is primarily dictated by the choice of solvent and the presence or absence of radical initiators or acid catalysts. Non-polar solvents like carbon tetrachloride (CCl₄), coupled with radical initiators (e.g., AIBN, benzoyl peroxide) or UV light, favor a free-radical chain mechanism.[1][2][3][4] This pathway is characteristic of the Wohl-Ziegler reaction, leading to the selective bromination of allylic and benzylic positions.[1][3][5] Conversely, polar solvents, such as water, dimethylformamide (DMF), or acetonitrile (B52724), promote electrophilic mechanisms.[3][6][7][8] In these environments, NBS acts as a source of an electrophilic bromine species, attacking electron-rich systems like alkenes, aromatic rings, and enolates.[2][3][7][9]

The following table summarizes the key factors that determine the operative mechanism.

| Factor | Radical Mechanism (Allylic/Benzylic Bromination) | Electrophilic Mechanism (Addition/Substitution) |

| Solvent | Non-polar (e.g., CCl₄, cyclohexane)[1][10] | Polar (e.g., CH₃CN, DMF, aqueous DMSO, MeOH)[3][6][7] |

| Initiator/Catalyst | Radical Initiator (AIBN, Benzoyl Peroxide) or UV light[1][3] | Often none required; Acid catalysts (e.g., p-TsOH) can be used[1][11] |

| Substrate | Alkenes with allylic hydrogens, Alkylarenes | Electron-rich alkenes, Activated aromatic compounds (phenols, anilines), Enols/Enolates[2][3] |

| Primary Outcome | Substitution of an allylic or benzylic hydrogen with bromine | Addition across a double bond or Substitution on an aromatic ring |

The Free-Radical Mechanism: Wohl-Ziegler Bromination

The Wohl-Ziegler reaction allows for the highly selective substitution of a hydrogen atom at an allylic or benzylic position with a bromine atom.[11] This selectivity stems from the relative stability of the resulting allylic or benzylic radicals, which are stabilized by resonance.[12]

Mechanistic Pathway

The reaction proceeds via a radical chain mechanism, which consists of initiation, propagation, and termination steps.[13][14] A crucial aspect of this reaction is the role of NBS in maintaining a very low, constant concentration of molecular bromine (Br₂).[10][11] This is achieved by the reaction of NBS with the hydrogen bromide (HBr) generated during the propagation stage, which suppresses the competing electrophilic addition of Br₂ across the double bond.[11][12][13]

Caption: Wohl-Ziegler radical chain mechanism.

Quantitative Data: Regioselectivity

The regioselectivity of the Wohl-Ziegler reaction is determined by the stability of the intermediate radical. In cases where an asymmetrical alkene can form multiple, non-equivalent, resonance-stabilized radicals, a mixture of products is often obtained.[15]

| Substrate | Product(s) | Yield/Distribution | Reference(s) |

| Cyclohexene (B86901) | 3-Bromocyclohexene (B24779) | 70% | [16] |

| 1-Hexene | 1-Bromo-2-hexene (E/Z) | 56% (rearranged) | [15] |

| 3-Bromo-1-hexene | 10% | [15] | |

| trans-2-Hexene | 4-Bromo-2-hexene | 50% | [15] |

| 2-Bromo-3-hexene | 32% (rearranged) | [15] | |

| 3-Bromo-1-hexene | 2% | [15] | |

| 1-Bromo-2-hexene | 12% | [15] |

Experimental Protocol: Allylic Bromination of Cyclohexene

This protocol is adapted from a reliable, published procedure.[16]

-

Materials:

-

Cyclohexene (35 g, 0.43 mol)

-

N-Bromosuccinimide (24.9 g, 0.14 mol)

-

Benzoyl peroxide (0.35 g, radical initiator)

-

Carbon tetrachloride (CCl₄, 100 cm³)

-

-

Procedure:

-

To a mixture of cyclohexene and N-bromosuccinimide in carbon tetrachloride, add benzoyl peroxide.

-

Stir the mixture at room temperature for 2 hours.

-

Slowly heat the mixture to reflux and maintain reflux for 3.5 hours. Caution: The reaction can be highly exothermic and must be heated slowly to remain under control.[16]

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by vacuum distillation (b.p. 61 °C @ 12 mmHg) to yield 3-bromocyclohexene as a colorless oil.

-

-

Expected Yield: 15.71 g (70%).[16]

The Electrophilic Mechanism

In polar solvents, the N-Br bond of NBS is polarized, rendering the bromine atom electrophilic.[6] This allows NBS to react with various nucleophiles, such as electron-rich aromatic rings and alkenes, without the need for radical initiation.

Mechanistic Pathways

Two primary electrophilic pathways are observed: electrophilic aromatic substitution and electrophilic addition to alkenes.

-

Electrophilic Aromatic Substitution: Electron-rich aromatic compounds, such as phenols and anisoles, are readily brominated by NBS.[7][17] The reaction proceeds via the typical arenium ion (sigma complex) intermediate. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring.[17] The use of specific solvents like acetonitrile often leads to high para-selectivity.[7][17]

Caption: Electrophilic aromatic substitution with NBS.

-

Electrophilic Addition to Alkenes: In the presence of a polar, protic solvent like water or an alcohol, NBS reacts with alkenes to form halohydrins.[18][19] The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by a nucleophilic attack from the solvent.[8] This reaction follows Markovnikov's rule, with the nucleophile adding to the more substituted carbon, and typically results in anti-addition.

References

- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wohl-Ziegler Reaction [organic-chemistry.org]

- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 12. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. orgosolver.com [orgosolver.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. openriver.winona.edu [openriver.winona.edu]

- 16. syntheticpages.org [syntheticpages.org]

- 17. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glaserr.missouri.edu [glaserr.missouri.edu]

- 19. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]

The Solubility of N-Bromosuccinimide: A Comprehensive Technical Guide for Researchers

Abstract

N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent in organic synthesis, primarily for radical substitution and electrophilic addition reactions. The efficiency, selectivity, and outcome of reactions involving NBS are critically dependent on the choice of solvent, with solubility being a paramount consideration. This technical guide provides a detailed overview of the solubility of N-Bromosuccinimide in a range of common organic solvents. It is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development by presenting quantitative solubility data, qualitative solubility descriptions, and a standardized experimental protocol for solubility determination. Furthermore, a logical workflow for solvent selection is visualized to aid in experimental design.

Introduction

N-Bromosuccinimide is a crystalline solid, and its effective use in a reaction medium necessitates its dissolution. The solubility of NBS varies significantly across different organic solvents, influencing reaction kinetics, product distribution, and the ease of post-reaction work-up. A thorough understanding of its solubility profile is therefore essential for optimizing reaction conditions and achieving desired synthetic outcomes. This document compiles and presents solubility data from various sources to provide a comprehensive reference for laboratory practice.

Quantitative Solubility of N-Bromosuccinimide

The following table summarizes the available quantitative data for the solubility of N-Bromosuccinimide in several common solvents at a standard temperature. It is important to note that solubility can be temperature-dependent.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) at 25 °C | Reference |

| Acetone | C₃H₆O | 14.40 | [1] |

| Acetic Acid (glacial) | C₂H₄O₂ | 3.10 | [1] |

| tert-Butanol | C₄H₁₀O | 0.73 | [1] |

| Carbon Tetrachloride | CCl₄ | 0.02 | [1] |

| Hexane | C₆H₁₄ | 0.006 | [1] |

| Water | H₂O | 1.47 | [1] |

Qualitative Solubility of N-Bromosuccinimide

| Solvent | Chemical Formula | Qualitative Solubility | Reference(s) |

| Acetone | C₃H₆O | Very Soluble | [1] |

| Acetonitrile | C₂H₃N | Soluble | [2][3] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | [2][3] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | [2][3] |

| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble | [1][4] |

| Diethyl Ether | C₄H₁₀O | Slightly Soluble | [1] |

| Benzene | C₆H₆ | Insoluble | [4] |

| Carbon Tetrachloride | CCl₄ | Insoluble | [2][3][5] |

| Chloroform | CHCl₃ | Soluble | [6] |

| Hexane | C₆H₁₄ | Insoluble | [1][2][3] |

| Water | H₂O | Slightly Soluble | [2][3] |

Note on Discrepancies: There are some conflicting reports in the literature regarding the solubility of NBS in certain solvents. For instance, while some sources declare NBS as insoluble in carbon tetrachloride, others provide a specific, albeit low, solubility value.[1][2][3][5] Similarly, its solubility in water is described both qualitatively as "slightly soluble" and with a specific quantitative value.[1][2][3] Researchers should consider these variations and may need to perform preliminary solubility tests for their specific applications.

Experimental Protocol for Determining Solubility

The following is a generalized, yet detailed, methodology for determining the solubility of N-Bromosuccinimide in a given organic solvent.

Objective: To determine the solubility of N-Bromosuccinimide in a specific organic solvent at a defined temperature.

Materials:

-

N-Bromosuccinimide (recrystallized and dried)

-

Solvent of interest (anhydrous, analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath (e.g., water bath, oil bath, or heating block)

-

Magnetic stirrer and stir bars

-

Thermometer or temperature probe

-

Filtration apparatus (e.g., syringe with a membrane filter)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Place a known volume of the solvent (e.g., 10 mL) into a vial equipped with a magnetic stir bar.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the solvent to equilibrate to this temperature.

-

Gradually add small, accurately weighed portions of NBS to the solvent while stirring.

-

Continue adding NBS until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

Seal the vial to prevent solvent evaporation and allow the mixture to stir at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a membrane filter. The filtration step is crucial to remove any undissolved solid particles.

-

Dispense the filtered saturated solution into a pre-weighed vial.

-

-

Determination of Solute Mass:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the decomposition point of NBS (melting point is 173-175 °C, decomposition at 182 °C) or by using a rotary evaporator.[4]

-

Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it again. The difference in mass will give the mass of the dissolved NBS.

-

-

Calculation of Solubility:

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved NBS.

-

Calculate the solubility using the following formula: Solubility ( g/100 g of solvent) = (Mass of dissolved NBS / Mass of solvent) x 100

-

Safety Precautions: N-Bromosuccinimide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Visualization of Solvent Selection Workflow

The choice of an appropriate solvent for a reaction involving NBS is a critical step. The following diagram illustrates a logical workflow for this selection process, taking into account solubility as a key factor.

Caption: A flowchart for selecting a suitable solvent for reactions with NBS.

Conclusion

The solubility of N-Bromosuccinimide is a fundamental property that dictates its application in organic synthesis. This guide provides a consolidated resource of quantitative and qualitative solubility data, alongside a practical protocol for its experimental determination. By leveraging this information and the provided solvent selection workflow, researchers can make more informed decisions in designing and optimizing chemical reactions involving NBS, ultimately leading to improved yields and purities. It is crucial to be aware of the potential for incompatibilities between NBS and certain solvents, such as amides and THF, which can lead to autocatalytic decomposition.[7][8] Careful consideration of both solubility and solvent reactivity is paramount for the safe and effective use of this important reagent.

References

- 1. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]

- 4. China N-Bromosuccinimide NBS CAS 128-08-5 factory and manufacturers | Unilong [unilongmaterial.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. N-Bromosuccinimide BP EP USP CAS 128-08-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

N-Bromosuccinimide: A Comprehensive Technical Guide to Laboratory Safety

For Researchers, Scientists, and Drug Development Professionals

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, particularly for radical substitution and electrophilic addition reactions. Its effectiveness as a source of electrophilic bromine makes it invaluable in the synthesis of a vast array of compounds, including pharmaceuticals. However, the reactivity of NBS also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the safety precautions required for handling N-Bromosuccinimide in a laboratory setting.

Hazard Identification and Classification

N-Bromosuccinimide is classified as a hazardous substance with multiple risk factors that demand careful management. It is crucial to be fully aware of these hazards before handling the reagent.

-

Corrosive: NBS is corrosive and can cause severe burns to the skin and eyes upon contact.[1][2][3][4][5] Inhalation of NBS dust or vapors can also lead to severe irritation and damage to the respiratory tract.[2][3][4][6]

-

Oxidizing Agent: As an oxidizing agent, NBS can intensify fires and may cause fire or explosion when in contact with combustible materials.[7][8][9][10][11]

-

Harmful if Swallowed: Ingestion of N-Bromosuccinimide is harmful and can cause burns to the gastrointestinal tract.[1][2][3][4][5]

-

Skin Sensitizer: Repeated or prolonged skin contact may lead to an allergic skin reaction in some individuals.[7][9]

-

Environmental Hazard: NBS is very toxic to aquatic life.[9][11]

Quantitative Safety Data

A summary of the key quantitative safety data for N-Bromosuccinimide is presented in the table below. It is important to note that specific occupational exposure limits have not been established for NBS in many regions. Therefore, exposure should be minimized to the lowest achievable level.

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 1170 mg/kg | Rat | [3][4][8] |

| Aquatic Toxicity (LC50) | 0.4 mg/L (96 hours) | Cyprinus carpio (Carp) | [12] |

| Permissible Exposure Limit (PEL) | Not Established | - | [2][4] |

| Immediately Dangerous to Life or Health (IDLH) | Not Established | - | [13] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling N-Bromosuccinimide to prevent direct contact and inhalation.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and dust.[1][2][3][6]

-

Skin Protection: Impervious gloves (such as nitrile rubber), a lab coat, and closed-toe shoes must be worn.[1][2][3][6] For tasks with a higher risk of splashing, additional protective clothing, such as an apron or coveralls, is recommended.[6]

-

Respiratory Protection: When handling NBS powder outside of a fume hood or when dust generation is likely, a NIOSH-approved respirator with a particulate filter (N100 or P3) is required.[1][2][14]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with N-Bromosuccinimide.

-

Handling:

-

Storage:

Spill and Disposal Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

-

Spill Cleanup:

-

Wear the appropriate personal protective equipment as outlined in Section 3.[2][3]

-

For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3][14]

-

For small liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect the absorbed material into a labeled container for disposal.[1]

-

Do not use combustible materials, such as paper towels, to clean up spills of this oxidizing agent.

-

Wash the spill area thoroughly with soap and water.[16]

-

Disposal:

First Aid Measures

In case of exposure to N-Bromosuccinimide, immediate medical attention is required.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6] Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][6] Seek immediate medical attention.[1][2]

-

Inhalation: Move the victim to fresh air immediately.[1][2][6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][6]

-

Ingestion: Do NOT induce vomiting.[1][2] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[6][16] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Experimental Protocol: Allylic Bromination of an Alkene (Wohl-Ziegler Reaction)

The following is a generalized protocol for a common reaction using NBS. All procedures must be carried out in a chemical fume hood with appropriate PPE.

References

- 1. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. safetyspace.co [safetyspace.co]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 7. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]

- 8. Hierarchy of hazard controls - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. openriver.winona.edu [openriver.winona.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Bromosuccinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Bromosuccinimide (NBS) is a widely utilized reagent in organic synthesis, valued for its ability to perform selective brominations. However, its utility is accompanied by significant thermal instability, posing potential hazards if not handled with appropriate care. This technical guide provides a comprehensive overview of the thermal stability and decomposition of NBS, drawing upon available scientific literature. It covers key thermal parameters, decomposition products, the influence of solvents, and the underlying decomposition mechanisms. This document is intended to serve as a critical resource for professionals in research and drug development, enabling safer handling and application of this important chemical.

Introduction

N-Bromosuccinimide is a crystalline solid that serves as a convenient source of bromine for various chemical transformations, most notably allylic and benzylic brominations via a radical pathway. Despite its widespread use, NBS is a high-energy compound prone to exothermic decomposition, which can be triggered by heat, impact, or friction.[1] The decomposition process is complex and can be influenced by a variety of factors, including the presence of impurities, solvents, and the materials of the reaction vessel. A thorough understanding of its thermal behavior is paramount for ensuring safety in both laboratory and industrial settings.

Thermal Decomposition Properties of Neat N-Bromosuccinimide

The thermal decomposition of solid NBS is characterized by a sharp exothermic event that occurs around its melting point. While a comprehensive set of quantitative data for neat NBS is not extensively detailed in readily available literature, the melting and decomposition are known to occur in a similar temperature range.

| Parameter | Value | Analytical Method | Reference |

| Melting Point | 173-178 °C (with decomposition) | Not Specified | [1] |

| Heat of Decomposition | -42.9 kJ/mol | DSC |

Note: The heat of decomposition value is from a study on cocrystals and may be subject to variations based on the purity and crystalline form of NBS.

Thermal Decomposition in Solution

The presence of solvents can significantly lower the decomposition temperature of NBS, often in an autocatalytic manner. This is particularly evident with polar aprotic solvents such as N,N-dimethylformamide (DMF).

Decomposition in N,N-Dimethylformamide (DMF)

The incompatibility of NBS with DMF is well-documented, leading to a rapid and hazardous decomposition at temperatures significantly lower than for the neat solid.

| NBS Concentration (wt% in DMF) | Onset Temperature (°C) | Peak Temperature (°C) | Heat of Decomposition (kJ/kg of solution) | Adiabatic Temperature Rise (°C) | Analytical Method | Reference |

| 22 | 62.9 | 118.5 | -159.2 | 86 | DSC (Gold-plated crucible) | [2] |

| 12-38 | Decreases with increasing concentration | Not specified | Increases non-linearly with increasing concentration | Not specified | DSC (Gold-plated crucible) | [2] |

| 22 | 38.3 | 105.3 | -211.9 | 115 | DSC (Stainless-steel crucible) | [2] |